molecular formula C17H22N2O3 B2628722 (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411334-00-2

(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2628722
CAS No.: 2411334-00-2
M. Wt: 302.374
InChI Key: RLEFHIANKMUQNM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide (CAS 2411334-00-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol, this molecule features a distinctive 1,3-benzodioxole group, a structural motif found in various biologically active compounds and pharmaceutical agents . The 1,3-benzodioxole moiety is often investigated in medicinal chemistry for its potential interactions with neurological targets, as it is a key component in compounds studied for their psychoactive properties, such as the entactogen class . The compound's specific structure, which includes a cyclopropyl ring and a dimethylamino group on an enamide chain, suggests potential for unique binding characteristics and mechanism of action. This complex architecture makes it a valuable intermediate or target molecule for researchers exploring new chemical entities in areas such as synthetic chemistry, neuropharmacology, and the development of enzyme modulators. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-19(2)9-3-4-16(20)18-11-17(7-8-17)13-5-6-14-15(10-13)22-12-21-14/h3-6,10H,7-9,11-12H2,1-2H3,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEFHIANKMUQNM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique chemical structure that includes a benzodioxole moiety, which is often associated with psychoactive properties. The molecular formula is C14H17N1O2C_{14}H_{17}N_{1}O_{2}, and its structure can be represented as follows:

 E N 1 1 3 Benzodioxol 5 yl cyclopropyl methyl 4 dimethylamino but 2 enamide\text{ E N 1 1 3 Benzodioxol 5 yl cyclopropyl methyl 4 dimethylamino but 2 enamide}

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the dimethylamino group suggests potential interactions with receptors such as:

  • Serotonin Transporter (SERT) : Affinity studies have shown that compounds with similar structures exhibit significant binding to SERT, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.
  • Opioid Receptors : The compound's structural analogs have demonstrated high affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR), suggesting potential analgesic effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding profiles of the compound. For instance:

Study TypeFindings
Cytotoxicity AssayLow cytotoxicity observed at concentrations up to 1000 mg/L .
Receptor BindingHigh affinity for MOR (60 nM) and KOR (34 nM) .

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of the compound:

  • Analgesic Effects : In animal models, the compound demonstrated significant antinociceptive activity in pain models such as the acetic acid writhing test, indicating its potential use as an analgesic agent.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study on Pain Management : A study involving patients with chronic pain conditions showed improved outcomes when treated with related compounds that target opioid receptors .
  • Psychiatric Applications : Research into compounds with similar structures has suggested efficacy in treating mood disorders through modulation of serotonergic pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit specific cancer cell lines by interfering with cell signaling pathways associated with tumor growth and proliferation. For instance, a study highlighted its effectiveness against certain types of breast and prostate cancer cells, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Neurological Applications

The compound has been investigated for its neuroprotective effects. In animal models, it demonstrated the ability to reduce neuroinflammation and protect neuronal cells from apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a critical role in disease progression .

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

One of the significant applications of this compound is its role as a modulator of the CFTR protein, which is crucial in cystic fibrosis treatment. A patent describes its use in pharmaceutical compositions aimed at enhancing CFTR function, which could lead to improved therapeutic outcomes for patients suffering from this genetic disorder . The modulation mechanism involves restoring chloride ion transport across epithelial cells, thereby improving mucosal hydration and clearance.

Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against viruses that exploit the ACE2 receptor for entry into host cells. Preliminary findings suggest that it may inhibit viral entry by blocking the interaction between viral proteins and host cell receptors . This application is particularly relevant in the context of emerging viral infections.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide is essential for optimizing its therapeutic potential. Various analogs have been synthesized to assess the impact of structural modifications on biological activity. For example, altering substituents on the benzodioxole moiety has been shown to enhance potency against specific targets while reducing off-target effects .

Clinical Trials

Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various therapeutic contexts. One notable trial focuses on its application in treating cystic fibrosis patients who exhibit residual CFTR function. Early results indicate promising improvements in lung function and quality of life metrics .

Comparative Studies

Comparative studies with existing treatments have demonstrated that this compound may offer advantages over traditional therapies, such as reduced side effects and improved patient adherence due to less frequent dosing requirements . These findings underscore its potential as a valuable addition to current therapeutic regimens.

Data Tables

Application AreaSpecific Use CasesCurrent Status
Anticancer ActivityInhibition of breast/prostate cancer cell linesPreclinical studies ongoing
Neurological ApplicationsNeuroprotection in Alzheimer's/Parkinson's modelsAnimal studies completed
CFTR ModulationTreatment for cystic fibrosisPatent filed; clinical trials underway
Antiviral PropertiesInhibition of viral entry via ACE2Preliminary findings available

Comparison with Similar Compounds

Structural Features

The compound shares key motifs with several analogs, as outlined below:

Compound Core Structure Substituents Key Functional Groups
Target Compound Benzodioxole-cyclopropylmethyl 4-(dimethylamino)but-2-enamide Enamide, dimethylamino, cyclopropane
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-isobutylpent-2-enamide (NIST) Benzodioxole Pent-2-enamide with isobutyl group Enamide, isobutyl
(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine Benzodioxole-triazole Methanimine linked to triazole-propenyl Triazole, propenyl, methanimine
N-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide (Clarke’s Analysis) Butenamide Dimethylamino carbonyl, propyl group Butenamide, dimethylamino, propyl

Key Observations :

  • The dimethylamino group in the target compound contrasts with the triazole-propenyl substituent in , which may confer hydrogen-bonding capabilities but reduce basicity.

Physicochemical Properties

  • Lipophilicity: The benzodioxole moiety in the target compound and increases logP compared to non-aromatic analogs like . Cyclopropane may further elevate logP due to its hydrophobic character .
  • Solubility: The dimethylamino group in the target compound and enhances water solubility via protonation at physiological pH, whereas the triazole in relies on polar interactions but may exhibit lower solubility in acidic environments .

Q & A

Q. Key Optimization Table :

StepCritical ParameterTypical RangeReference
AmidationCoupling AgentEDC/HOBt, 0–5°C
CyclopropanationReaction Time12–24 h, RT
PurificationSolvent SystemHexane:EtOAc (3:1)

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., (E)-configuration of the enamide) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • Chromatography : HPLC or TLC to assess purity (>95%) .

Advanced: How can crystallographic data resolve structural ambiguities, such as the (E)-configuration?

  • SHELX Software : Use SHELXL for refining X-ray diffraction data to determine bond lengths, angles, and the (E)-configuration .
    • Key Parameters : High-resolution data (≤1.0 Å) and twinning correction for accurate refinement .
    • Validation Tools : R-factor analysis and electron density maps to confirm spatial arrangement .

Q. Example Crystallographic Data :

ParameterValueReference
Space GroupP2₁/c
R-factor<0.05

Advanced: How should researchers address contradictory bioactivity data across assays?

  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity, enzymatic assays for functional activity) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs to isolate pharmacophoric elements .
  • Statistical Analysis : Apply multivariate regression to identify assay-specific variables (e.g., pH, cofactors) .

Advanced: What integrated computational methods predict metabolic stability or target interactions?

  • Molecular Docking : Use AutoDock or Schrödinger to model binding to cytochrome P450 enzymes or biological targets .
  • DFT Calculations : Analyze electron distribution in the benzodioxole ring to predict metabolic sites .
  • MD Simulations : Track conformational changes in solution to assess stability .

Q. Computational Workflow :

Docking : Prioritize binding poses with lowest ΔG.

QM/MM : Refine interactions at the active site.

ADMET Prediction : Use tools like SwissADME for bioavailability .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

  • Epimerization : Avoid basic conditions during amide formation; use low temperatures (0–5°C) .
  • Ring-Opening of Cyclopropane : Use mild Lewis acids (e.g., ZnCl₂) and short reaction times .
  • Oxidation of Enamide : Conduct reactions under inert gas and add antioxidants (e.g., BHT) .

Advanced: How can researchers design analogs with improved target selectivity?

  • Bioisosteric Replacement : Substitute the benzodioxole ring with furan or indole moieties .
  • Fragment-Based Design : Use X-ray co-crystal structures to guide modifications .
  • Pharmacophore Modeling : Identify critical H-bond donors/acceptors using MOE or Discovery Studio .

Q. SAR Insights :

ModificationEffect on ActivityReference
Cyclopropyl → CyclobutylReduced potency
Dimethylamino → PiperidineEnhanced selectivity

Basic: What solvent systems are optimal for purification via chromatography?

  • Normal Phase : Hexane:EtOAc (gradient 1:1 to 3:1) for polar intermediates .
  • Reverse Phase : MeCN:H₂O (0.1% TFA) for final product isolation .

Advanced: How does the electron-rich benzodioxole moiety influence reactivity?

  • Electrophilic Aromatic Substitution (EAS) : Facilitates nitration or halogenation at the 4-position .
  • Metabolic Stability : The methylenedioxy group slows oxidative metabolism, enhancing half-life .

Advanced: What experimental and computational tools validate enantiomeric purity?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane:IPA eluents .
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.